![molecular formula C6H9N3 B1442023 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine CAS No. 1042449-01-3](/img/structure/B1442023.png)
5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine
Overview
Description
5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine is a chemical compound . The IUPAC name for this compound is 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine . It is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9N3.2ClH/c7-5-1-2-9-4-8-3-6(5)9;;/h3-5H,1-2,7H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine is 196.08 . It is typically stored at room temperature .Scientific Research Applications
Ionic Liquids and Electrolytes
The structure of 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine has been studied for its potential use in ionic liquids . These substances have unique properties that make them suitable as electrolytes in fuel cells and batteries. The stability provided by the fused ring system is particularly valuable in these applications, where the compound can contribute to the development of more efficient and durable energy storage systems.
Synthesis of Bulk Chemicals
The compound has been utilized in the Marckwald reaction, starting from readily available aminocarbonyl compounds to produce 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles in high yield . This method is significant for the preparation of bulk quantities, which is essential for industrial-scale production and research applications requiring large amounts of these compounds.
Material Science
In material science, the compound’s derivatives are explored for their tunable properties. This adaptability allows them to be used in a wide range of applications, such as carbon dioxide capture and nanoparticle stabilization . The ability to modify the compound’s properties makes it a valuable asset in the development of new materials with specific characteristics.
Crystallography and Structural Analysis
The crystal structure of 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine derivatives has been characterized to understand the stability and electronic properties of these compounds . This information is crucial for designing molecules with desired properties and for predicting how they might interact with other substances.
Safety And Hazards
properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-8-4-5-2-1-3-9(5)6/h4H,1-3H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFUHNVZOPMOHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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